(4-difluoromethanesulfonylphenyl)methanol
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Overview
Description
(4-difluoromethanesulfonylphenyl)methanol is an organic compound characterized by the presence of a difluoromethanesulfonyl group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-difluoromethanesulfonylphenyl)methanol typically involves the introduction of the difluoromethanesulfonyl group to a phenyl ring followed by the attachment of a methanol group. One common method involves the reaction of 4-hydroxybenzaldehyde with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-difluoromethanesulfonylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The difluoromethanesulfonyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-difluoromethanesulfonylbenzaldehyde or 4-difluoromethanesulfonylbenzoic acid.
Reduction: Formation of the corresponding difluoromethylphenylmethanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(4-difluoromethanesulfonylphenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-difluoromethanesulfonylphenyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethanesulfonyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl ring and methanol group contribute to the compound’s overall stability and solubility, affecting its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
(4-trifluoromethanesulfonylphenyl)methanol: Similar structure but with a trifluoromethanesulfonyl group instead of a difluoromethanesulfonyl group.
(4-methanesulfonylphenyl)methanol: Contains a methanesulfonyl group instead of a difluoromethanesulfonyl group.
Uniqueness
(4-difluoromethanesulfonylphenyl)methanol is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
2763780-80-7 |
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Molecular Formula |
C8H8F2O3S |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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